

Spectroscopic and Structural Elucidation of Neocaesalpin L: A Technical Guide

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Compound of Interest		
Compound Name:	Neocaesalpin L	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **Neocaesalpin L**, a cassane-type diterpene. The information presented is intended for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Introduction to Neocaesalpin L

Neocaesalpin L is a member of the cassane-type diterpenoid family, a class of natural products known for their diverse and promising biological activities. It was first isolated from Caesalpinia minax.[1][2] The structural characterization of **Neocaesalpin L**, as with other complex natural products, relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data of Neocaesalpin L

The definitive spectroscopic data for **Neocaesalpin L** was reported by Ma et al. in their 2012 publication in the Chemical & Pharmaceutical Bulletin.[1] While the full dataset is contained within that publication, this guide provides the structured tables for the ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data for when it is obtained.



¹H NMR Spectroscopic Data

The 1H NMR spectrum provides detailed information about the proton environment in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) in Hertz (Hz) reveal the connectivity of neighboring protons.

Position	δΗ (ррт)	Multiplicity	J (Hz)	
Data from Ma et al.,				
2012				

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Position	δС (ррт)
Data from Ma et al., 2012	

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule.

lon	m/z [M+H]+	Calculated
Data from Ma et al., 2012		

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of cassane-type diterpenes like **Neocaesalpin L**, based on standard practices in the field.

Isolation of Neocaesalpin L



The isolation of **Neocaesalpin L** from its natural source, Caesalpinia minax, typically involves the following steps:

- Extraction: The dried and powdered plant material (e.g., seeds, roots) is extracted with a suitable organic solvent, such as ethanol or methanol.
- Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to yield fractions with enriched chemical profiles.
- Chromatography: The active fraction is subjected to a series of chromatographic techniques to isolate the pure compound. These techniques may include:
 - Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents.
 - Preparative Thin-Layer Chromatography (pTLC): For further purification of smaller quantities.
 - High-Performance Liquid Chromatography (HPLC): Often used as the final step to obtain a highly pure sample.

NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers (e.g., 400, 500, or 600 MHz).

- Sample Preparation: A few milligrams of the purified Neocaesalpin L are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
- 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.
- 2D NMR: A suite of 2D NMR experiments is essential for the complete structural elucidation:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.



- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is key to assembling the molecular structure.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

Mass Spectrometry

- Instrumentation: High-resolution mass spectra are typically acquired on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) is a common soft ionization technique used for natural products.
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]+, [M+Na]+) is measured with high accuracy. This allows for the determination of the elemental composition.
- Tandem MS (MS/MS): Fragmentation analysis can be performed to gain further structural information.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and characterization of a novel natural product like **Neocaesalpin L**.





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Caption: Experimental workflow for the isolation and structural elucidation of **Neocaesalpin L**.

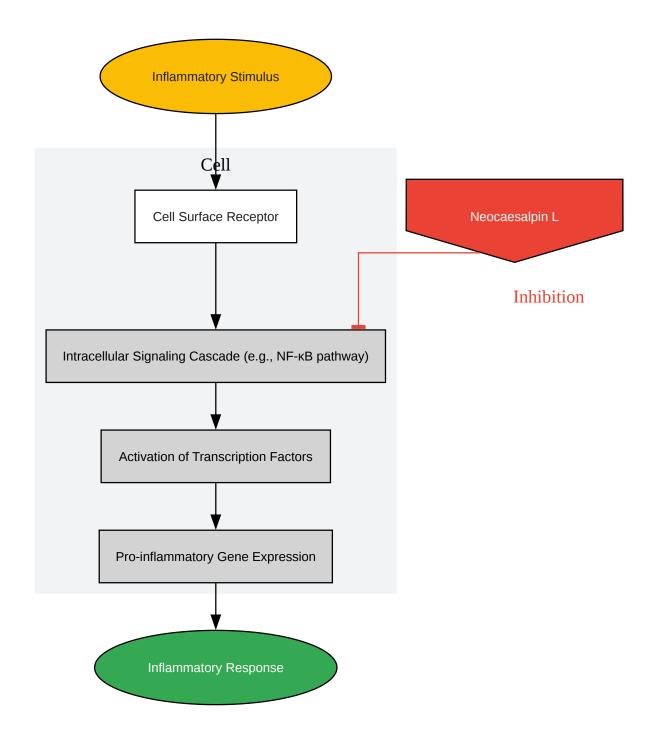


Signaling Pathways

Currently, there is no specific signaling pathway that has been elucidated for **Neocaesalpin L**. Research into the biological activity of this compound is ongoing. Given that other cassane-type diterpenes have shown activities such as anti-inflammatory and cytotoxic effects, it is plausible that **Neocaesalpin L** could interact with pathways related to these cellular processes. Future research is needed to determine its precise mechanism of action.

The diagram below illustrates a hypothetical signaling pathway that could be investigated for a compound with anti-inflammatory properties.





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Caption: A hypothetical anti-inflammatory signaling pathway potentially modulated by **Neocaesalpin L**.



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